Sivelestat sodium

Vue d'ensemble

Description

Le sivelestat sodium tetrahydrate est un inhibiteur compétitif de l'élastase des neutrophiles humains, une enzyme impliquée dans les processus inflammatoires. Ce composé est principalement utilisé dans le traitement de l'atteinte pulmonaire aiguë et du syndrome de détresse respiratoire aiguë, en particulier ceux associés au syndrome de réponse inflammatoire systémique . Il a montré un potentiel dans la réduction de la perméabilité vasculaire pulmonaire et l'inhibition de la production de facteurs pro-inflammatoires .

Applications De Recherche Scientifique

Sivelestat sodium tetrahydrate has a wide range of scientific research applications:

Medicine: It is used to treat acute lung injury and acute respiratory distress syndrome by inhibiting neutrophil elastase.

Biology: The compound is used in studies involving neutrophil migration and inflammation.

Chemistry: This compound tetrahydrate is used as a reference compound in the development of new elastase inhibitors.

Industry: It is used in the production of pharmaceuticals targeting inflammatory diseases.

Mécanisme D'action

Target of Action

Sivelestat sodium primarily targets neutrophil elastase (NE) . NE is a serine protease produced by neutrophils, and its main physiological function is the degradation of phagocytosed foreign organic molecules within the cells . In the context of acute respiratory distress syndrome (ARDS), uncontrolled neutrophil-dominant inflammation and increased permeability of lung microvascular endothelium and alveolar epithelial cell layers are common pathophysiological features .

Mode of Action

This compound acts as a neutrophil elastase inhibitor . It can selectively inhibit elastase release from neutrophils , thereby reducing pulmonary vascular permeability . The interaction of this compound and elastase is a static quenching process, where this compound can bind with elastase to form a 1:1 complex .

Biochemical Pathways

This compound affects the PI3K/AKT/mTOR signaling pathway . It has been shown to reduce the inflammatory factors like TNF-α and IL-6, through the inhibition of NE release and to block NF-kB pathway activators in the renal tissue . In addition, it has been found to decrease the renal PI3K/AKT phosphorylation .

Pharmacokinetics

It has been observed that this compound can significantly improve the oxygenation index of patients with covid-19-associated ards .

Result of Action

This compound has been shown to reduce the infiltration and activation of inflammatory cells, effectively inhibit the production of inflammatory factors, reduce lung injury, prolong the survival time of ALI patients, and reduce mortality rates . It also demonstrated a significant improvement in the oxygenation index of patients with COVID-19-associated ARDS and was found to considerably reduce the risk of death in patients with a baseline oxygenation index of <200 mmHg .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, in the context of sepsis-induced ARDS, this compound appears to show benefit without inhibiting the host immune defense in cases of infection . .

Analyse Biochimique

Biochemical Properties

Sivelestat sodium interacts with human neutrophil elastase, inhibiting its activity . It also inhibits leukocyte elastase obtained from rabbit, rat, hamster, and mouse . It does not inhibit trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G even at 100 μM .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It can reduce the infiltration and activation of inflammatory cells, effectively inhibit the production of inflammatory factors, reduce lung injury, prolong the survival time of ALI patients, and reduce mortality rates .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the PI3K/AKT/mTOR signaling pathway , which plays a crucial role in cell survival, growth, and proliferation. It also inhibits the JNK/NF-κB pathway , which is involved in inflammation and immune responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. After three and seven days of treatment, the levels of inflammatory markers, including C-reactive protein (CRP), interleukin-6 (IL-6), and procalcitonin (PCT), showed varying degrees of reduction compared to baseline levels .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In a study where rats were given this compound in doses of 30 mg/kg body weight, it was found that PaO2, PaO2/FiO2 were prominently increased, while the lung W/D ratio, the lung injury score, NE, VCAM-1, IL-8, TNF-α levels were decreased in a dose-dependent manner .

Metabolic Pathways

This compound is involved in the PI3K/AKT/mTOR and JNK/NF-κB metabolic pathways . These pathways play crucial roles in cell survival, growth, proliferation, inflammation, and immune responses.

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it is known that the compound can migrate into the lung, reducing inflammation and lung injury .

Méthodes De Préparation

La synthèse du sivelestat sodium tetrahydrate implique plusieurs étapes. Une méthode commence avec le sodium 4-hydroxybenzènesulfonate et l'anhydride isatoïque . Le processus comprend la formation d'intermédiaires sans les isoler, ce qui améliore les rendements et la productivité . Une autre méthode implique la réaction du chlorure d'acyle avec l'hydrochlorure de glycine méthyl ester en présence d'un catalyseur de type amide . Les conditions de réaction sont douces, ce qui rend le processus adapté à la production industrielle .

Analyse Des Réactions Chimiques

Le sivelestat sodium tetrahydrate subit diverses réactions chimiques, notamment :

Oxydation et réduction : Ces réactions ne sont généralement pas associées au this compound tetrahydrate en raison de sa structure stable.

Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant ses groupes sulfonamide et ester.

Applications de la recherche scientifique

Le this compound tetrahydrate a un large éventail d'applications de recherche scientifique :

Médecine : Il est utilisé pour traiter l'atteinte pulmonaire aiguë et le syndrome de détresse respiratoire aiguë en inhibant l'élastase des neutrophiles.

Biologie : Le composé est utilisé dans des études impliquant la migration des neutrophiles et l'inflammation.

Industrie : Il est utilisé dans la production de produits pharmaceutiques ciblant les maladies inflammatoires.

Mécanisme d'action

Le this compound tetrahydrate exerce ses effets en inhibant l'élastase des neutrophiles, une enzyme qui décompose l'élastine et d'autres protéines de la matrice extracellulaire . En inhibant cette enzyme, le this compound tetrahydrate réduit l'inflammation et les dommages tissulaires . Le composé se lie au site actif de l'élastase des neutrophiles, l'empêchant d'interagir avec ses substrats .

Comparaison Avec Des Composés Similaires

Le sivelestat sodium tetrahydrate est unique en raison de sa grande spécificité et de sa puissance en tant qu'inhibiteur de l'élastase des neutrophiles . Des composés similaires comprennent :

Alpha-1 antitrypsine : Un inhibiteur naturel de l'élastase des neutrophiles, utilisé dans le traitement de conditions comme l'emphysème.

Ulinastatin : Un inhibiteur de la protéase à large spectre aux propriétés anti-inflammatoires.

Le this compound tetrahydrate se distingue par son accessibilité synthétique et son efficacité en milieu clinique .

Propriétés

Numéro CAS |

201677-61-4 |

|---|---|

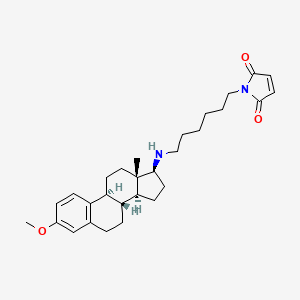

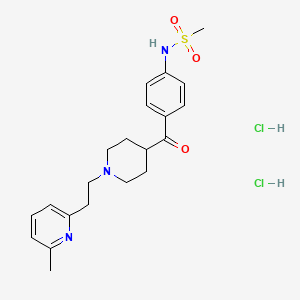

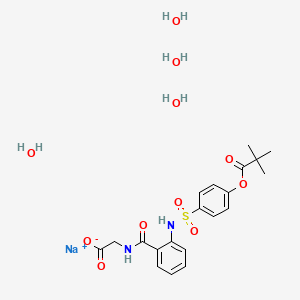

Formule moléculaire |

C20H24N2NaO8S |

Poids moléculaire |

475.5 g/mol |

Nom IUPAC |

sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate;tetrahydrate |

InChI |

InChI=1S/C20H22N2O7S.Na.H2O/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24;;/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24);;1H2 |

Clé InChI |

XNZHCGXLUOQCBD-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)[O-].O.O.O.O.[Na+] |

SMILES canonique |

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O.O.[Na] |

Apparence |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

201677-61-4 |

Synonymes |

LY544349; ONO-5046 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.